molecular formula C7H8Cl3N B11714814 4-Chloro-2-(chloromethyl)-6-methylpyridine hydrochloride

4-Chloro-2-(chloromethyl)-6-methylpyridine hydrochloride

Cat. No.: B11714814
M. Wt: 212.5 g/mol
InChI Key: BVSZRVRGQYTBMK-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-6-methylpyridine hydrochloride is an organic compound with the molecular formula C7H8Cl2N·HCl. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6-methylpyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as aluminum chloride can further enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-6-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of pyridine.

    Oxidation: Pyridine N-oxides are the major products.

    Reduction: The major product is 2-methyl-6-methylpyridine.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-6-methylpyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of drugs with antimicrobial and anti-inflammatory properties.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-methylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylpyridine: Similar in structure but lacks the chloromethyl group.

    2-Chloro-6-methylpyridine: Similar in structure but lacks the chloromethyl group.

    4-Chloro-2-(chloromethyl)pyridine: Similar in structure but lacks the methyl group at the 6-position.

Uniqueness

4-Chloro-2-(chloromethyl)-6-methylpyridine hydrochloride is unique due to the presence of both chloromethyl and methyl groups on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H8Cl3N

Molecular Weight

212.5 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-6-methylpyridine;hydrochloride

InChI

InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(9)3-7(4-8)10-5;/h2-3H,4H2,1H3;1H

InChI Key

BVSZRVRGQYTBMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CCl)Cl.Cl

Origin of Product

United States

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